Ethyl 3-aminobenzenesulfonate
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Overview
Description
Ethyl 3-aminobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethyl ester group attached to the 3-position of an aminobenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminobenzenesulfonate can be synthesized through several methods. One common approach involves the esterification of 3-aminobenzenesulfonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acids or reduction to yield amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to regenerate the parent 3-aminobenzenesulfonic acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Hydrolysis: Formation of 3-aminobenzenesulfonic acid.
Scientific Research Applications
Ethyl 3-aminobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the development of biosensors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-aminobenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonate group can enhance solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biological processes.
Comparison with Similar Compounds
Ethyl 3-aminobenzenesulfonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-aminobenzenesulfonate: Similar structure but with the amino group at the 4-position.
Ethyl 3-nitrobenzenesulfonate: Similar structure but with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-aminobenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-13(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 |
InChI Key |
GQEYYGJRBJFDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
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